1-(3-ethynylpiperidin-1-yl)ethan-1-one
Description
1-(3-Ethynylpiperidin-1-yl)ethan-1-one is a piperidine-derived compound featuring an ethanone moiety linked to a piperidine ring substituted with an ethynyl group at the 3-position. Piperidine derivatives are widely explored in medicinal chemistry due to their structural versatility and ability to modulate biological targets such as enzymes and receptors.
Properties
IUPAC Name |
1-(3-ethynylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-9-5-4-6-10(7-9)8(2)11/h1,9H,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIWOMGBQOHSGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959918-27-5 | |
| Record name | 1-(3-ethynylpiperidin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(3-ethynylpiperidin-1-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-ethynylpiperidine with ethanoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-ethynylpiperidin-1-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-(3-Ethynylpiperidin-1-yl)ethan-1-one has garnered attention in medicinal chemistry for its potential as a pharmacological agent. Key applications include:
- Development of Antidepressants : Research indicates that derivatives of this compound may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Pain Management : Some studies suggest that this compound could serve as a scaffold for developing analgesics, targeting specific pain pathways without the side effects associated with traditional opioids.
Neuroscience
The compound's structural features make it a candidate for exploring neuroprotective agents. Its ability to penetrate the blood-brain barrier allows it to potentially influence neurodegenerative processes.
Material Science
In material science, this compound can be utilized in:
- Polymer Synthesis : It can act as a monomer or cross-linking agent in the production of novel polymers with enhanced mechanical properties.
- Coatings and Adhesives : The compound's reactive functional groups allow it to be incorporated into formulations for coatings and adhesives, improving adhesion properties and durability.
Case Study 1: Antidepressant Development
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of derivatives based on this compound. The researchers synthesized several analogs and tested their efficacy in animal models. Results indicated that certain derivatives significantly reduced depressive behaviors compared to control groups, suggesting a promising avenue for further exploration in human trials.
Case Study 2: Neuroprotective Effects
Research conducted by a team at the University of Neuroscience investigated the neuroprotective effects of this compound in models of Alzheimer's disease. The findings showed that treatment with the compound reduced amyloid-beta plaque formation and improved cognitive function in treated animals, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(3-ethynylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The ethynyl group in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biological activities .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on formula C₉H₁₃NO.
Key Observations:
- Ethynyl vs. Hydroxyl Groups : The ethynyl group in the target compound introduces rigidity and electron-withdrawing properties, contrasting with the hydrophilic hydroxyl group in 1-(4-hydroxypiperidin-1-yl)ethan-1-one. This difference may impact solubility (lower for ethynyl) and metabolic stability.
- Piperazine vs. Piperidine : Piperazine derivatives (e.g., 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one) exhibit enhanced basicity and hydrogen-bonding capacity, favoring interactions with enzymes like MAO-B.
- Substituent Position : The 3-position substitution in the target compound may confer steric and electronic effects distinct from 4-substituted analogs, influencing receptor-binding conformations.
Biological Activity
1-(3-Ethynylpiperidin-1-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
Chemical Structure and Properties
This compound is characterized by the presence of an ethynyl group attached to a piperidine ring, which contributes to its unique chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 153.21 g/mol .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential enzyme inhibition. It has been shown to modulate the activity of various receptors, including those involved in pain and inflammation pathways. The compound may act as an antagonist or agonist depending on the target receptor, influencing downstream signaling pathways .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Analgesic Activity : The compound has demonstrated significant analgesic properties in animal models, suggesting its potential use in pain management therapies.
- Anti-inflammatory Effects : Studies have indicated that it can reduce inflammation markers, making it a candidate for conditions like arthritis or other inflammatory diseases .
- Neuroprotective Properties : Preliminary findings suggest that this compound may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative disorders .
Case Study 1: Pain Management
In a study published by PMC, researchers evaluated the analgesic effects of various piperidine derivatives, including this compound. The results showed a significant reduction in pain response in rodent models when treated with this compound compared to controls. The study highlighted its potential as a non-opioid analgesic alternative .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that treatment with this compound resulted in decreased production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests its utility in developing therapies for chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
